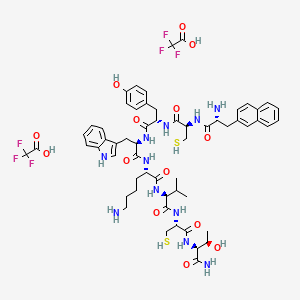

Angiopeptin (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

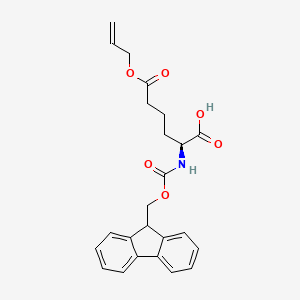

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Angiopeptin (TFA) umfasst die Festphasenpeptidsynthesemethode. Diese Methode beinhaltet typischerweise die sequenzielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst mehrere Schritte der Entschützung und Kupplungsreaktionen, gefolgt von der Abspaltung vom Harz und der Reinigung .

Industrielle Produktionsverfahren: Die industrielle Produktion von Angiopeptin (TFA) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Peptidsynthesizer und Hochleistungsflüssigkeitschromatographie zur Reinigung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Angiopeptin (TFA) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Methioninrest innerhalb der Peptidsequenz auftreten.

Reduktion: Reduktionsreaktionen können Disulfidbrücken innerhalb der cyclischen Struktur angreifen.

Substitution: Substitutionsreaktionen können an bestimmten Aminosäureresten auftreten und ermöglichen so die Modifikation des Peptids.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Dithiothreitol oder andere Reduktionsmittel unter kontrollierten Bedingungen.

Substitution: Spezifische Reagenzien, die auf Aminosäureseitenketten unter geeigneten pH- und Temperaturbedingungen abzielen.

Hauptprodukte:

Oxidation: Oxidierte Angiopeptin-Derivate.

Reduktion: Reduzierte Formen von Angiopeptin mit veränderten Disulfidbrücken.

Substitution: Modifizierte Angiopeptinpeptide mit substituierten Aminosäureresten.

Wissenschaftliche Forschungsanwendungen

Angiopeptin (TFA) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation.

Biologie: Untersucht wurde seine Rolle bei der Hemmung der Freisetzung von Wachstumshormon und der Produktion von insulinähnlichem Wachstumsfaktor-1.

Medizin: Untersucht wurde sein Potenzial bei der Behandlung von Erkrankungen wie Akromegalie und sekretierenden gastrointestinalen Tumoren. .

Industrie: Verwendung bei der Entwicklung von peptidbasierten Therapeutika und als Forschungswerkzeug in der Wirkstoffforschung

5. Wirkmechanismus

Angiopeptin (TFA) übt seine Wirkungen aus, indem es an die Somatostatinrezeptorsubtypen 2 und 5 bindet. Diese Bindung hemmt die Adenylatcyclase-Aktivität, was zu reduzierten zyklischen Adenosinmonophosphatspiegeln führt. Dies hemmt folglich die Freisetzung von Wachstumshormon und insulinähnlichem Wachstumsfaktor-1. Zusätzlich kann Angiopeptin (TFA) die extrazelluläre Ansäuerung stimulieren, was zusätzlich zu seinen biologischen Wirkungen beiträgt .

Ähnliche Verbindungen:

Lanreotide: Ein weiteres Somatostatin-Analogon, das zur Behandlung von Akromegalie und neuroendokrinen Tumoren eingesetzt wird.

Octreotide: Ein Somatostatin-Analogon mit ähnlichen hemmenden Wirkungen auf die Freisetzung von Wachstumshormon.

Pasireotide: Ein neueres Somatostatin-Analogon mit breiterer Rezeptorsubtyp-Affinität.

Einzigartigkeit: Angiopeptin (TFA) ist aufgrund seiner spezifischen cyclischen Struktur und seiner partiellen Agonistaktivität an den Somatostatinrezeptorsubtypen 2 und 5 einzigartig. Diese Spezifität ermöglicht eine gezielte Hemmung der Produktion von Wachstumshormon und insulinähnlichem Wachstumsfaktor-1, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Wirkmechanismus

Angiopeptin (TFA) exerts its effects by binding to somatostatin receptor subtypes 2 and 5. This binding inhibits adenylate cyclase activity, leading to reduced cyclic adenosine monophosphate levels. Consequently, this inhibits the release of growth hormone and insulin-like growth factor-1. Additionally, angiopeptin (TFA) can stimulate extracellular acidification, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Lanreotide: Another somatostatin analogue used in the treatment of acromegaly and neuroendocrine tumors.

Octreotide: A somatostatin analogue with similar inhibitory effects on growth hormone release.

Pasireotide: A newer somatostatin analogue with broader receptor subtype affinity.

Uniqueness: Angiopeptin (TFA) is unique due to its specific cyclic structure and partial agonist activity at somatostatin receptor subtypes 2 and 5. This specificity allows for targeted inhibition of growth hormone and insulin-like growth factor-1 production, making it a valuable tool in both research and therapeutic applications .

Eigenschaften

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H71N11O10S2.2C2HF3O2/c1-29(2)45(54(75)63-44(28-77)53(74)65-46(30(3)66)47(57)68)64-49(70)40(14-8-9-21-55)59-51(72)42(25-35-26-58-39-13-7-6-12-37(35)39)61-50(71)41(24-31-16-19-36(67)20-17-31)60-52(73)43(27-76)62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32;2*3-2(4,5)1(6)7/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67,76-77H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);2*(H,6,7)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVCOVWXYIMTNV-XCNZXRHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H73F6N11O14S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B8198211.png)

![[(2R,3S)-2-methyloxolan-3-yl]methanamine;[(2S,3R)-2-methyloxolan-3-yl]methanamine;dihydrochloride](/img/structure/B8198216.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea](/img/structure/B8198237.png)